molecular formula C26H23BrN4O4 B2931306 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286949-34-5

5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2931306
CAS No.: 1286949-34-5
M. Wt: 535.398
InChI Key: IAQORMNRRLTRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex heterocyclic architecture, built around a pyrazolo[1,5-a]pyrazin-4-one core that is functionalized with both oxazole and phenyl substituents. The presence of the oxazole ring is particularly noteworthy, as this heterocycle is known to provide valuable interactions with a wide range of receptors and enzymes due to its two heteroatoms (oxygen and nitrogen), enabling hydrogen, hydrophobic, van der Waals, or dipole bonds . Furthermore, the pyrazolopyrazine system is recognized as an important scaffold for many effective bioactive agents . Compounds based on this core are frequently investigated for a diverse spectrum of biological activities, which may include antioxidant, anticonvulsant, antiparasitic, anti-inflammatory, antiviral, antibacterial, and antifungal properties . The specific substitution pattern on this molecule, including the 5-bromo-2-methoxyphenyl and 4-ethoxyphenyl groups, makes it a promising candidate for researchers exploring structure-activity relationships in the development of novel therapeutics. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O4/c1-4-34-19-8-5-17(6-9-19)21-14-23-26(32)30(11-12-31(23)29-21)15-22-16(2)35-25(28-22)20-13-18(27)7-10-24(20)33-3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQORMNRRLTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C=CC(=C5)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , with the CAS number 1286949-34-5, belongs to a class of pyrazolo[1,5-a]pyrazin derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article synthesizes available research findings, case studies, and structural data to elucidate its biological activity.

PropertyValue
Molecular FormulaC26H23BrN4O4
Molecular Weight535.4 g/mol
StructureChemical Structure

Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit various mechanisms of action against cancer cells. The compound has been shown to inhibit cell growth in several cancer cell lines, including A549 (lung cancer) and H322 cells. The mechanisms include:

  • Cell Cycle Arrest : Certain derivatives induce G1-phase arrest in A549 cells, leading to inhibited proliferation.
  • Apoptosis Induction : Other derivatives have been reported to trigger apoptosis in H1299 and H322 cells through different pathways, suggesting a multifaceted approach to cancer treatment .

Biological Evaluation

In a study assessing the biological activity of various pyrazolo[1,5-a]pyrazin derivatives, the compound demonstrated significant inhibitory effects on A549 lung cancer cells in a dose-dependent manner. The structure-activity relationship (SAR) analysis revealed that substituents such as the 4-chlorophenyl group enhance the inhibitory potency .

Case Studies

  • Study on Lung Cancer Cells :
    • A series of pyrazolo[1,5-a]pyrazin derivatives were synthesized and evaluated for their anticancer properties.
    • Results indicated that compounds with specific substitutions could effectively inhibit growth and induce apoptosis in lung cancer cell lines .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression.
    • These studies suggest that modifications to the pyrazolo[1,5-a]pyrazin core can significantly alter biological activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

(a) 5-((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)Methyl)-2-(3,4-Dimethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 1358794-08-7)
  • Structural Differences: Oxazole ring: 3-Chlorophenyl vs. 5-bromo-2-methoxyphenyl in the target compound. Pyrazolo-pyrazinone core: 3,4-Dimethoxyphenyl vs. 4-ethoxyphenyl.
  • Dimethoxy groups on the core could enhance solubility but reduce metabolic stability compared to the ethoxy group .
(b) 5-((2-(2-Ethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 941950-37-4)
  • Structural Differences :
    • Oxazole ring: 2-Ethoxyphenyl vs. 5-bromo-2-methoxyphenyl.
    • Core substitution: 4-Methoxyphenyl vs. 4-ethoxyphenyl.
  • Implications :
    • Ethoxy on the oxazole may increase lipophilicity, affecting membrane permeability.
    • Methoxy on the core could lead to faster oxidative metabolism compared to ethoxy .
(c) 5-((2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Ethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 1285896-03-8)
  • Structural Differences :
    • Oxazole ring: 4-Ethoxy-3-methoxyphenyl vs. 5-bromo-2-methoxyphenyl.
  • Implications :
    • Additional methoxy and ethoxy groups may enhance solubility but reduce target selectivity due to increased hydrogen bonding .

Analogues with Different Heterocyclic Cores

(a) 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 2108270-49-9)
  • Core Modification : Incorporates a 1,3,4-oxadiazole ring instead of oxazole.
  • Hydroxymethyl group may enhance aqueous solubility .
(b) 2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
  • Core Modification: Dihydropyrazinone ring (saturated) vs. fully aromatic core.
  • Implications :
    • Reduced aromaticity may decrease planarity, affecting π-π stacking interactions.
    • Phenethyl substitution could modulate pharmacokinetic properties .

Key Research Findings

Synthetic Routes: Multi-component one-pot reactions (e.g., ) are common for pyrazolo-pyrazinones. The target compound likely employs similar strategies, but bromination steps may complicate synthesis compared to chloro analogues .

Biological Potential: Pyrazole-oxazole hybrids (e.g., ) show herbicidal and antimicrobial activity. The bromo substituent in the target compound may enhance halogen bonding with biological targets .

Spectroscopic Data :

  • NMR and HRMS profiles (e.g., ) for related compounds suggest the target’s structure can be validated via characteristic shifts for Br and methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.